molecular formula C25H29Br2N3O2 B15347812 N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide CAS No. 80785-04-2

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide

Cat. No.: B15347812
CAS No.: 80785-04-2
M. Wt: 563.3 g/mol
InChI Key: SOCGMUBWLBDZTA-UHFFFAOYSA-N
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Description

N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is a benzamidine derivative featuring a morpholinoethoxy group at the para position of one phenyl ring and a phenyl group on the opposing amidine nitrogen. Its dihydrobromide salt enhances aqueous solubility and stability, critical for pharmacological applications. The morpholinoethoxy moiety contributes to electronic and steric properties, influencing receptor binding and pharmacokinetics.

Properties

CAS No.

80785-04-2

Molecular Formula

C25H29Br2N3O2

Molecular Weight

563.3 g/mol

IUPAC Name

[anilino(phenyl)methylidene]-[4-(2-morpholin-4-ium-4-ylethoxy)phenyl]azanium;dibromide

InChI

InChI=1S/C25H27N3O2.2BrH/c1-3-7-21(8-4-1)25(26-22-9-5-2-6-10-22)27-23-11-13-24(14-12-23)30-20-17-28-15-18-29-19-16-28;;/h1-14H,15-20H2,(H,26,27);2*1H

InChI Key

SOCGMUBWLBDZTA-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key SAR Insights :

  • The aminoethoxy side chain’s structure (e.g., morpholino vs. dialkylamino) modulates solubility and target engagement.
  • Aryl substituents (e.g., phenyl vs. 4-chlorophenyl) influence electronic properties and steric interactions .

Morpholinoethoxy-Containing Compounds in Oncology

It inhibits Src kinase (GI₅₀ = 1.34 µM in NIH3T3/c-Src527F cells) and demonstrates antiproliferative effects in cancer models. Compared to the target compound, KX2-391’s thiazole core and acetamide linkage confer distinct target specificity (Src vs. metabolic targets) .

Thiazolyl Derivatives () :

  • Compound 8a (unsubstituted N-benzyl): Moderate Src inhibition (GI₅₀ = 2.30 µM in SYF/c-Src527F cells).
  • Compound 8b (4-fluorobenzyl): Enhanced antiproliferative activity (64–71% inhibition in BT-20/CCRF-CEM cells at 50 µM).

Patent-Derived Morpholinoethoxy Analogues

and describe synthetic intermediates with morpholinoethoxy groups, such as (R)-1-((2,3-Difluoro-4-(2-morpholinoethoxy)benzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester. Key differences include:

  • Core Structure : Pyrrolidine-carboxylic acid vs. benzamidine.
  • Physicochemical Properties : LCMS m/z 556 [M+H]⁺ and HPLC retention time (1.03 minutes under SMD-TFA05 conditions) indicate higher molecular weight and polarity compared to the target compound .

Benzamidine Derivatives with Varied Side Chains

details N'-[4-[2-[benzyl(methyl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide dihydrobromide, which substitutes morpholino with benzyl(methyl)amino. This modification increases hydrophobicity (predicted collision cross-section: 245.6 Ų) but lacks reported biological data.

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